![molecular formula C21H25N3O3 B5714041 2,2-dimethyl-N-{3-[N-(phenoxyacetyl)ethanehydrazonoyl]phenyl}propanamide](/img/structure/B5714041.png)
2,2-dimethyl-N-{3-[N-(phenoxyacetyl)ethanehydrazonoyl]phenyl}propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-dimethyl-N-{3-[N-(phenoxyacetyl)ethanehydrazonoyl]phenyl}propanamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is also known as DPPEP and has a molecular weight of 382.49 g/mol. DPPEP is a white crystalline solid that has a melting point of 189-191°C and is soluble in organic solvents such as chloroform, methanol, and ethanol.
作用机制
The mechanism of action of DPPEP is not fully understood. However, it has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression and its inhibition can lead to changes in gene expression patterns. DPPEP has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
DPPEP has been shown to have both biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. DPPEP has also been shown to reduce inflammation in animal models of arthritis. In addition, DPPEP has been shown to inhibit the replication of the hepatitis C virus and the influenza virus.
实验室实验的优点和局限性
DPPEP has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has been shown to have anticancer, antiviral, and anti-inflammatory properties, making it a useful tool for studying these biological processes. However, DPPEP also has some limitations. Its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. In addition, the synthesis of DPPEP can be challenging and the yield obtained through the synthesis method is not very high.
未来方向
There are several future directions for the research on DPPEP. One direction is to further investigate its mechanism of action and identify the specific targets of its activity. Another direction is to study the potential use of DPPEP in combination with other drugs for the treatment of cancer and viral infections. Additionally, the development of more efficient synthesis methods for DPPEP could lead to increased availability and lower costs for researchers.
合成方法
DPPEP can be synthesized through the reaction of 2,2-dimethyl-N-(phenyl)propanamide with ethyl phenoxyacetate and hydrazine hydrate. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid and the product is purified through recrystallization. The yield of DPPEP obtained through this method is around 60-70%.
科学研究应用
DPPEP has potential applications in various research fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to have anticancer, antiviral, and anti-inflammatory properties. DPPEP has been studied for its potential use in the treatment of breast cancer, prostate cancer, and liver cancer. It has also been shown to inhibit the replication of the hepatitis C virus and the influenza virus. DPPEP has been studied for its anti-inflammatory properties and has been shown to reduce inflammation in animal models of arthritis.
属性
IUPAC Name |
2,2-dimethyl-N-[3-[(E)-C-methyl-N-[(2-phenoxyacetyl)amino]carbonimidoyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-15(23-24-19(25)14-27-18-11-6-5-7-12-18)16-9-8-10-17(13-16)22-20(26)21(2,3)4/h5-13H,14H2,1-4H3,(H,22,26)(H,24,25)/b23-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMZNYCJFXQTEJ-HZHRSRAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)COC1=CC=CC=C1)C2=CC(=CC=C2)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)COC1=CC=CC=C1)/C2=CC(=CC=C2)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-N-(3-{(1E)-1-[2-(phenoxyacetyl)hydrazinylidene]ethyl}phenyl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2,4-dihydroxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5713988.png)
![1-(3,4-dimethoxyphenyl)ethanone [2-(3-pyridinyl)-4-quinazolinyl]hydrazone](/img/structure/B5714008.png)
![methyl 2-{[(butyrylamino)carbonothioyl]amino}benzoate](/img/structure/B5714013.png)
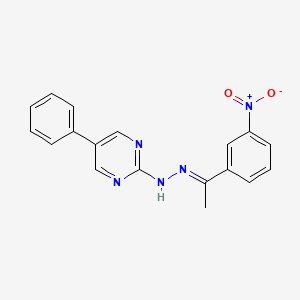
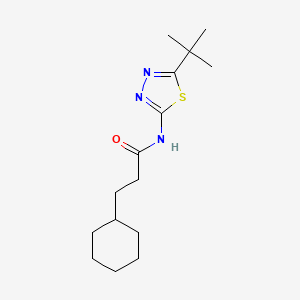
![N'-[(5-ethyl-2-thienyl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5714026.png)
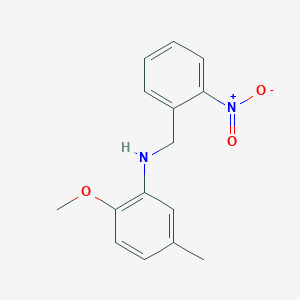
![4,5-dichloro-2-{[(4-hydroxyphenyl)amino]carbonyl}benzoic acid](/img/structure/B5714036.png)
![methyl {[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B5714049.png)
![4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5714055.png)
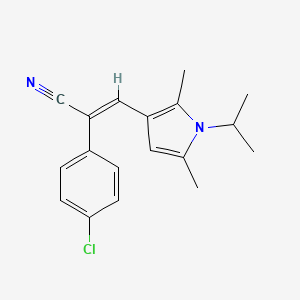
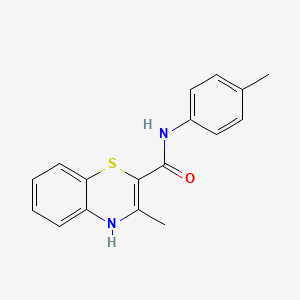
![3-[5-(2-{2-[(2-chlorobenzoyl)amino]-3-[4-(dimethylamino)phenyl]acryloyl}carbonohydrazonoyl)-2-furyl]benzoic acid](/img/structure/B5714068.png)